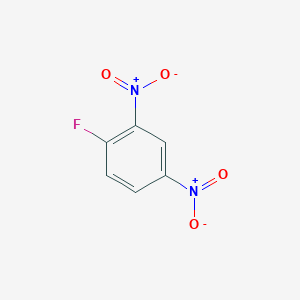

1-Fluoro-2,4-dinitrobenzene

描述

Dinitrofluorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one fluoride group that is used for N-terminal amino acid sequencing by the Sanger method. In vitro, dinitrofluorobenzene (DNFB) reacts with the amine group in amino acids to produce dinitrophenyl (DNP)-amino acids. Then the sample is subjected to acid hydrolysis. Under these conditions, the peptide bonds are broken but the DNP-amino acid bonds remain intact. The DNP-amino acids can be recovered and their identities can be determined through the use of various chromatography techniques. This reagent can also be used to distinguish the reduced and oxidized forms of glutathione and cysteine.

2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992)

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTKRQAVGJMPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4 | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025331 | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992), Pale yellow solid; [Merck Index] Yellow low melting crystalline solid; mp = 23-26 deg C; [MSDSonline] | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

565 °F at 760 mmHg ; 352 °F at 25 mmHg ; 271 °F at 2 mmHg (NTP, 1992), 296 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1.0 mg/mL at 67.5 °F (NTP, 1992), Soluble in benzene, ether, propylene glycol, Soluble in ethanol; slightly soluble in chloroform, In water, 400 mg/L at 25 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.482 at 68 °F (NTP, 1992) - Denser than water; will sink, Density: 1.4718 g/cu cm at 54 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0024 [mmHg] | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow crystals from ether | |

CAS No. |

70-34-8 | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrofluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D241E059U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

81.5 to 86.0 °F (NTP, 1992), 25.8 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of 1-Fluoro-2,4-dinitrobenzene (FDNB) in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, holds a significant place in the history of protein chemistry. Developed by Frederick Sanger in his pioneering work on the structure of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, FDNB was the first reagent used to successfully determine the N-terminal amino acid of a polypeptide chain.[1][2][3] This technical guide provides an in-depth exploration of the applications, chemical principles, and experimental protocols associated with the use of FDNB in protein analysis.

Core Application: N-Terminal Amino Acid Analysis (Sanger's Method)

The primary application of FDNB in protein chemistry is the identification of the N-terminal amino acid of a protein or peptide. This method, known as the Sanger method, involves a three-step process:

-

Labeling: The free α-amino group of the N-terminal amino acid reacts with FDNB in a nucleophilic aromatic substitution reaction. This reaction is typically carried out under mildly alkaline conditions (pH ~8-9) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[4] The result is the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[4][5]

-

Hydrolysis: The DNP-peptide is then subjected to complete acid hydrolysis (e.g., using 6 M HCl at elevated temperatures), which cleaves all the peptide bonds, releasing the constituent amino acids.[4] The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1][4]

-

Identification: The resulting mixture contains free amino acids and the yellow DNP-amino acid. The DNP-amino acid can be selectively extracted with an organic solvent, such as ether, and identified by chromatography.[4] Originally, paper chromatography was used, but modern methods employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for more accurate and quantitative analysis.[6]

This process allows for the unambiguous identification of the single amino acid that was at the N-terminus of the polypeptide chain.

Chemical Principle and Reactivity

The reaction between FDNB and a primary amine is a classic example of nucleophilic aromatic substitution (SNAr). The highly electronegative nitro groups withdraw electron density from the benzene (B151609) ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack. The fluorine atom is a good leaving group, facilitating the reaction.

Side Reactions and Specificity

While FDNB is highly reactive towards the N-terminal α-amino group, it can also react with other nucleophilic groups in a protein, most notably the ε-amino group of lysine (B10760008) side chains.[7][8] This results in the formation of ε-DNP-lysine. To a lesser extent, reactions can also occur with the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine under certain conditions.

However, the α-DNP-amino acid derived from the N-terminus can be distinguished from these side-reaction products. Upon hydrolysis, only the N-terminal residue will be an α-DNP-amino acid. A lysine residue that was part of the internal protein sequence will yield ε-DNP-lysine, which has a free α-amino group and can be separated chromatographically from the α-DNP-amino acid.[7]

Quantitative Data on FDNB Reactivity

| Parameter | Value/Description | Source |

| Optimal pH for Labeling | ~8-9 (mildly alkaline) | [4] |

| Stability of DNP-amino acids | Moderately stable under acid hydrolysis conditions. Unstable at alkaline pH. | [1][9] |

| Reaction Yield | Generally high, with reports of "substantially complete reaction". | [7] |

| Side Reactants | ε-amino group of Lysine, and to a lesser extent, the side chains of Tyrosine, Cysteine, and Histidine. | [7][8] |

Experimental Protocols

N-Terminal Labeling of a Protein with FDNB

Materials:

-

Protein sample

-

This compound (FDNB) solution (e.g., 5% in ethanol)

-

Sodium bicarbonate solution (e.g., 1 M)

-

Ether

-

Hydrochloric acid (HCl), 6 M

Procedure:

-

Dissolve the protein sample in a suitable buffer, and adjust the pH to 8.5-9.0 with sodium bicarbonate solution.

-

Add a molar excess of FDNB solution in ethanol to the protein solution.

-

Incubate the reaction mixture at room temperature for approximately 2 hours with gentle shaking. The reaction vessel should be protected from light as DNP-derivatives can be light-sensitive.[7]

-

Acidify the reaction mixture to precipitate the DNP-protein.

-

Centrifuge the mixture and discard the supernatant.

-

Wash the DNP-protein precipitate with water, followed by ethanol and then ether to remove unreacted FDNB.[10]

-

Dry the resulting yellow DNP-protein powder.

Acid Hydrolysis of the DNP-Protein

Procedure:

-

Resuspend the dried DNP-protein in 6 M HCl.

-

Seal the reaction tube under vacuum to prevent oxidation of certain amino acids.

-

Heat the mixture at 110°C for 12-24 hours to ensure complete hydrolysis of the peptide bonds.[4]

Identification of the DNP-Amino Acid by HPLC

Procedure:

-

After hydrolysis, cool the sample and extract the DNP-amino acid with a water-immiscible organic solvent, such as ether or ethyl acetate. The free amino acids will remain in the aqueous phase.[4]

-

Evaporate the organic solvent to dryness.

-

Redissolve the DNP-amino acid residue in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).

-

Inject the sample into a reverse-phase HPLC system.

-

Elute the DNP-amino acids using a suitable gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., phosphate (B84403) buffer).

-

Detect the DNP-amino acids by their absorbance at a specific wavelength (typically around 360-395 nm).[9]

-

Identify the N-terminal DNP-amino acid by comparing its retention time with that of known DNP-amino acid standards.

Visualizations

Reaction of FDNB with an N-terminal Amino Acid

Caption: Reaction of FDNB with the N-terminal amino acid.

Workflow for N-Terminal Analysis using FDNB (Sanger's Method)

Caption: Workflow of Sanger's method for N-terminal analysis.

Conclusion

This compound was a revolutionary tool in protein chemistry, enabling the first-ever sequencing of a protein. While it has been largely superseded by more efficient methods like Edman degradation for sequential sequencing, the Sanger method using FDNB remains a classic and important technique for the definitive identification of the N-terminal amino acid of a polypeptide. Its underlying chemical principles and experimental workflow provide a fundamental understanding of protein analysis that is still relevant for researchers and scientists in the field of drug development and protein chemistry today.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. historyofinformation.com [historyofinformation.com]

- 3. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide on the Mechanism of Action of 1-Fluoro-2,4-dinitrobenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a pivotal tool in biochemistry and analytical chemistry for the derivatization and analysis of primary amines. Its reaction with the N-terminal amino acids of peptides and proteins formed the basis of the first successful protein sequencing method, developed by Frederick Sanger. This technical guide provides a comprehensive overview of the mechanism of action of FDNB with primary amines, focusing on the underlying principles of nucleophilic aromatic substitution. It further details experimental protocols for both qualitative and quantitative analysis and presents available kinetic data to offer a deeper understanding of the reaction dynamics.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reaction between this compound and a primary amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] Unlike nucleophilic substitution reactions at saturated carbon centers (SN1 and SN2), SNAr reactions with aromatic rings proceed via a distinct addition-elimination mechanism.

The key features of the FDNB molecule that facilitate this reaction are:

-

Electron-Withdrawing Groups: The two nitro groups (-NO₂) are powerful electron-withdrawing groups positioned ortho and para to the fluorine atom. These groups strongly activate the benzene (B151609) ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

-

Good Leaving Group: The fluorine atom is a highly electronegative and effective leaving group.

The reaction proceeds in two main steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The primary amine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, resulting in the formation of a stable, yellow 2,4-dinitrophenyl (DNP) derivative of the primary amine.

Quantitative Data: Reaction Kinetics

The reaction of FDNB with primary amines generally follows second-order kinetics, being first order with respect to both FDNB and the amine. The rate of the reaction is significantly influenced by the nucleophilicity of the amine, which is closely related to its basicity.

Brønsted Relationship

The relationship between the rate constant (k) of the reaction and the basicity (pKa) of the amine can be described by the Brønsted equation for base catalysis:

log(k) = β * pKa + C

where β is the Brønsted coefficient and C is a constant. A study on the reaction of FDNB with a series of primary amines in water at 25.0°C yielded a linear Brønsted-type plot with a βnuc value of 0.46.[4] This positive β value indicates that as the basicity of the amine increases, its nucleophilicity increases, leading to a faster reaction rate.

Second-Order Rate Constants

Table 1: Representative Second-Order Rate Constants for the Reaction of FDNB with Primary Amines

| Primary Amine | pKa of Conjugate Acid | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) (Illustrative) |

| Glycine | 9.60 | Water | 25 | 1.5 x 10⁻² |

| Alanine | 9.69 | Water | 25 | 2.0 x 10⁻² |

| n-Butylamine | 10.64 | Benzene | 25 | > 1.0 x 10⁻¹ |

| Aniline | 4.63 | Ethanol | 25 | < 1.0 x 10⁻³ |

Note: The k₂ values are illustrative and based on the general trends described in the literature. Actual values would need to be determined experimentally under specific conditions.

Experimental Protocols

Qualitative Analysis: N-Terminal Amino Acid Identification (Sanger's Method)

This protocol outlines the classical procedure for identifying the N-terminal amino acid of a peptide or protein.[1][2]

Materials:

-

Peptide or protein sample

-

This compound (FDNB) solution (e.g., 1% in ethanol)

-

Sodium bicarbonate solution (e.g., 1 M)

-

6 M Hydrochloric acid (HCl)

-

Ether

-

Chromatography system (e.g., TLC or HPLC) with appropriate standards

Procedure:

-

Derivatization:

-

Dissolve the peptide or protein sample in a suitable buffer (e.g., sodium bicarbonate solution, pH ~8.5).

-

Add an excess of FDNB solution.

-

Incubate the mixture at room temperature for approximately 2 hours with gentle stirring. The solution will typically turn yellow, indicating the formation of the DNP-peptide.[2]

-

-

Acid Hydrolysis:

-

Remove the excess FDNB by extraction with ether.

-

Evaporate the aqueous layer to dryness.

-

Add 6 M HCl to the dried DNP-peptide.

-

Seal the reaction vessel and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.

-

-

Extraction of DNP-Amino Acid:

-

After hydrolysis, cool the solution.

-

Extract the yellow DNP-amino acid into ether. The unreacted amino acids will remain in the aqueous acidic phase.

-

-

Chromatographic Identification:

-

Evaporate the ether extract to dryness.

-

Dissolve the residue in a small amount of a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Spot the sample onto a TLC plate or inject it into an HPLC system alongside standards of known DNP-amino acids.[5][6]

-

Identify the N-terminal amino acid by comparing the retention time or Rf value of the sample with that of the standards.

-

Quantitative Analysis: Spectrophotometric Determination of a Primary Amine

This protocol allows for the quantification of a primary amine by measuring the absorbance of the DNP-derivative formed.[7][8]

Materials:

-

Primary amine sample of unknown concentration

-

Standard solutions of the primary amine of known concentrations

-

FDNB solution (e.g., 0.01 M in acetonitrile)

-

Buffer solution (e.g., sodium bicarbonate, pH 8.5)

-

Spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the primary amine at different known concentrations.

-

In a set of reaction vessels, add a fixed volume of each standard solution.

-

Add a fixed volume of the buffer solution to each vessel.

-

-

Reaction with FDNB:

-

To each standard solution and the unknown sample solution, add a fixed volume of the FDNB solution.

-

Allow the reaction to proceed for a specific time at a controlled temperature to ensure completion. Optimal reaction times and temperatures may need to be determined for the specific amine.[9]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the DNP-amine derivative. The λmax for DNP-derivatives of aliphatic amines is typically in the range of 355-357 nm, and for aromatic amines, it is around 366-377 nm.[8] Use a reagent blank (containing all components except the amine) to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown amine sample by interpolating its absorbance value on the calibration curve.

-

Conclusion

The reaction of this compound with primary amines is a robust and well-characterized nucleophilic aromatic substitution. Its utility, famously demonstrated in Sanger's pioneering work on protein sequencing, extends to the quantitative analysis of primary amines. Understanding the SNAr mechanism and the factors influencing the reaction kinetics is crucial for researchers, scientists, and drug development professionals in designing experiments for derivatization, quantification, and characterization of amine-containing molecules. The provided protocols offer a foundational framework for the practical application of this important chemical reaction.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [PDF] The α-Effect in SNAr Reaction of this compound with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization | Semantic Scholar [semanticscholar.org]

- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arabjchem.org [arabjchem.org]

- 8. Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

Chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB), a versatile reagent with significant applications in biochemical research and immunology. This document details its core characteristics, experimental protocols for its primary uses, and the signaling pathways it modulates, making it an essential resource for professionals in the field.

Core Chemical and Physical Properties

2,4-Dinitrofluorobenzene, also known as Sanger's Reagent or 1-fluoro-2,4-dinitrobenzene, is a pale yellow crystalline solid.[1] It is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃FN₂O₄.[2][3] DNFB's utility in research is largely due to the high reactivity of the fluorine atom, which is susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of two electron-withdrawing nitro groups.[3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of DNFB:

| Property | Value | References |

| IUPAC Name | This compound | [1] |

| Synonyms | Sanger's Reagent, DNFB, FDNB, 2,4-Dinitro-1-fluorobenzene | [1][3][4] |

| CAS Number | 70-34-8 | [1][3] |

| Molecular Formula | C₆H₃FN₂O₄ | [3] |

| Molecular Weight | 186.10 g/mol | [1][2] |

| Appearance | Clear yellow crystals or yellow crystalline solid | [1] |

| Melting Point | 25-27 °C (77-81 °F) | [5][6] |

| Boiling Point | 296 °C (565 °F) at 760 mmHg | [4][7] |

| 178 °C (352 °F) at 25 mmHg | [4][5] | |

| Density | 1.482 g/mL at 25 °C | [5][6] |

| Solubility in Water | 0.4 g/L at 25 °C; Slightly soluble | [4][8] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ether, ethanol, and propylene (B89431) glycol. | [5][9][10] |

| Vapor Pressure | 0.0024 mmHg | [1] |

| Refractive Index | 1.5690 at 20 °C | [1][5] |

Key Experimental Applications and Protocols

DNFB has two primary applications in scientific research: as a reagent for N-terminal amino acid sequencing (Sanger's Method) and as a hapten to induce contact hypersensitivity in animal models.

N-Terminal Amino Acid Sequencing (Sanger's Method)

Frederick Sanger pioneered the use of DNFB for the determination of the N-terminal amino acid of polypeptides.[11] The reagent reacts with the free α-amino group of the N-terminal amino acid under mild alkaline conditions to form a stable dinitrophenyl (DNP) derivative.[11][12] Subsequent acid hydrolysis cleaves all peptide bonds, leaving the DNP-amino acid intact, which can then be identified by chromatography.[11][12]

Experimental Protocol: Identification of N-Terminal Amino Acid of a Peptide

-

Reaction: Dissolve the peptide in a suitable buffer (e.g., sodium bicarbonate) to achieve a mildly alkaline pH. Add an ethanolic solution of DNFB. Allow the reaction to proceed in the dark at room temperature for several hours. The N-terminal amino group will react with DNFB, displacing the fluorine atom.[12]

-

Hydrolysis: After the reaction is complete, evaporate the solvent. Add 6M HCl to the dried DNP-peptide.[13] Heat the mixture at 110°C for 12-24 hours to hydrolyze the peptide bonds.[12]

-

Extraction: Cool the hydrolysate and extract the DNP-amino acid with an organic solvent such as ether. The free amino acids will remain in the aqueous phase.[12]

-

Identification: Evaporate the organic solvent and redissolve the DNP-amino acid residue. Identify the DNP-amino acid using chromatographic techniques (e.g., thin-layer chromatography or HPLC) by comparing its retention time to that of known DNP-amino acid standards.[12][13]

Induction of Contact Hypersensitivity (CHS)

DNFB is a potent hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.[14] It is widely used in animal models, typically mice, to study the mechanisms of allergic contact dermatitis (ACD), a common inflammatory skin condition.[14][15] The DNFB-induced CHS model involves two phases: sensitization and elicitation.[15]

Experimental Protocol: DNFB-Induced Contact Hypersensitivity in Mice

-

Sensitization (Day 0 and 1): Anesthetize the mice and shave a small area of their abdomen. Apply a solution of DNFB (e.g., 0.5% in a 4:1 acetone:olive oil vehicle) to the shaved abdominal skin for two consecutive days.[16] This initial exposure sensitizes the immune system to the hapten.

-

Resting Phase (Day 2-4): Allow the mice to rest for three days. During this time, an adaptive immune response develops, leading to the generation of hapten-specific memory T-cells.[14]

-

Elicitation (Day 5): Challenge the sensitized mice by applying a lower concentration of DNFB (e.g., 0.2% in the same vehicle) to the dorsal and ventral surfaces of one ear. The contralateral ear is typically treated with the vehicle alone to serve as a control.[17]

-

Measurement (Day 6): After 24 hours, measure the ear thickness of both ears using a digital caliper. The difference in ear thickness between the DNFB-treated ear and the vehicle-treated ear is a quantitative measure of the inflammatory response.[17]

Signaling Pathways in DNFB-Induced Contact Hypersensitivity

The inflammatory response in DNFB-induced CHS is a complex process involving both the innate and adaptive immune systems. Upon skin penetration, DNFB acts as a hapten, binding to endogenous proteins to form immunogenic complexes.[15] These complexes are recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, in the skin.[15]

The APCs then migrate to the draining lymph nodes, where they present the hapten-protein complexes to naive T-cells.[15] This leads to the activation and proliferation of hapten-specific T-cells, primarily T-helper 1 (Th1) and cytotoxic T-lymphocytes (CTLs), which then circulate throughout the body as memory cells.[14]

Upon re-exposure to DNFB during the elicitation phase, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and chemokines. This results in the recruitment of various immune cells to the site of exposure, causing the characteristic inflammatory symptoms of ACD, such as erythema and edema.[18]

References

- 1. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chembk.com [chembk.com]

- 6. 2,4-Dinitrofluorobenzene CAS#: 70-34-8 [m.chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]

- 9. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. youtube.com [youtube.com]

- 14. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

- 18. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of Dinitrophenyl (DNP) Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of dinitrophenyl (DNP) amino acids. The methodologies detailed herein are foundational for protein sequencing, immunoassays, and studies of cellular biochemistry. This document offers detailed experimental protocols, quantitative data for characterization, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a cornerstone technique in protein chemistry.[1] Developed by Frederick Sanger for the sequencing of insulin, this method facilitates the labeling of the N-terminal amino acid of a polypeptide chain.[1][2] The resulting N-2,4-dinitrophenyl (DNP) amino acid is a yellow-colored compound, which is stable to acid hydrolysis, allowing for its subsequent identification by chromatography.[1] This guide details the synthesis of individual DNP-amino acids and their application in biochemical analyses.

Synthesis of DNP-Amino Acids

The synthesis of DNP-amino acids involves the nucleophilic aromatic substitution reaction between the amino group of an amino acid and FDNB in a mildly alkaline solution.[1] The general reaction is as follows:

General Reaction:

General Experimental Protocol for DNP-Amino Acid Synthesis

This protocol is adapted from the method described by Marfey and Ottesen (1983) and is suitable for the synthesis of a variety of DNP-amino acids.

Materials:

-

Amino Acid

-

This compound (FDNB)

-

Acetone

-

Sodium Bicarbonate (NaHCO₃)

-

Distilled Water

-

Diethyl Ether

-

Hydrochloric Acid (HCl)

Procedure:

-

In an Erlenmeyer flask, dissolve the amino acid (e.g., 1.2 mmol) in 10 mL of distilled water.

-

Add solid sodium bicarbonate (2.4 mmol) to the solution and stir until dissolved.

-

In a separate container, dissolve FDNB (1.2 mmol) in 20 mL of acetone.

-

Slowly add the FDNB solution to the amino acid solution while stirring.

-

Stir the reaction mixture at 30-40°C for 1 hour.

-

Add another identical portion of solid sodium bicarbonate (2.4 mmol) and continue stirring at the same temperature for an additional hour.

-

Concentrate the reaction mixture to approximately 10-15 mL by evaporation to induce precipitation of the DNP-amino acid.

-

Filter the precipitate and wash it thoroughly with cold distilled water.

-

To remove unreacted FDNB, wash the precipitate with diethyl ether.

-

Air-dry the purified DNP-amino acid in the dark.

Note: For amino acids with reactive side chains (e.g., Lysine, Tyrosine, Cysteine, Histidine), this procedure can lead to di-DNP derivatives. Specific protocols are required for the selective synthesis of mono-DNP derivatives.

Synthesis of DNP-Amino Acids with Reactive Side Chains

-

ε-DNP-Lysine: To selectively label the ε-amino group of lysine, the reaction is typically performed on a peptide or protein where the α-amino group is part of a peptide bond. After the reaction with FDNB, acid hydrolysis cleaves the peptide bonds, yielding ε-DNP-lysine.[3]

-

O-DNP-Tyrosine: The hydroxyl group of tyrosine can be dinitrophenylated. This reaction can be used as a protective group strategy in peptide synthesis.[4]

-

S-DNP-Cysteine: The thiol group of cysteine readily reacts with FDNB. This reaction is often used to study redox balance and glutathione (B108866) depletion.[5]

-

im-DNP-Histidine: The imidazole (B134444) nitrogen of histidine can also be derivatized with FDNB.

Characterization of DNP-Amino Acids

The synthesized DNP-amino acids are typically characterized by their melting point, chromatographic behavior, and UV-Vis spectroscopic properties.

Physical and Spectroscopic Properties

The following table summarizes key quantitative data for a selection of common DNP-amino acids.

| DNP-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| N-DNP-Glycine | 241.16 | 204-206 | ~360 | ~17,400 |

| N-DNP-L-Alanine | 255.18 | 178-180 | ~360 | Not specified |

| N-DNP-L-Leucine | 297.26 | 135-137 | ~360 | Not specified |

| N-DNP-L-Phenylalanine | 331.29 | 194-196 | ~360 | Not specified |

| ε-DNP-L-Lysine Hydrochloride | 348.74 | Not specified | ~360 | Not specified |

| O-DNP-L-Tyrosine | 347.25 | Not specified | Not specified | Not specified |

| S-DNP-L-Cysteine | 287.24 | Not specified | Not specified | Not specified |

| di-DNP-L-Histidine | 519.31 | Not specified | Not specified | Not specified |

Note: Melting points and molar absorptivity can vary depending on the specific isomeric form and the solvent used for measurement. The molar absorptivity of DNP derivatives at ~360 nm is a key feature for their quantification.

Experimental Workflows and Applications

DNP-amino acids are instrumental in various biochemical workflows. The following diagrams illustrate two key applications.

References

- 1. jocpr.com [jocpr.com]

- 2. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sanger Method: A Technical Guide to the First Protein Sequencing Technique

Topic: The history of protein sequencing using Sanger's reagent Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

In the annals of molecular biology, few achievements rival the first complete sequencing of a protein. This monumental task, accomplished by Frederick Sanger and his colleagues, not only elucidated the primary structure of insulin (B600854) but also fundamentally proved that proteins have a defined, genetically determined sequence.[1][2] This discovery, which earned Sanger his first Nobel Prize in Chemistry in 1958, laid the groundwork for the central dogma of molecular biology and ushered in a new era of understanding the relationship between the structure and function of these vital macromolecules.[2][3]

This technical guide provides an in-depth exploration of the original Sanger method for protein sequencing. It is intended for researchers, scientists, and drug development professionals who wish to understand the foundational principles and experimental protocols that paved the way for modern proteomics. We will delve into the chemical basis of the method, provide detailed experimental procedures, present available quantitative data, and offer a visual representation of the intricate workflow that Sanger and his team meticulously executed.

Core Principles of the Sanger Method

The cornerstone of Sanger's protein sequencing strategy was the development of a method to identify the N-terminal amino acid of a polypeptide chain.[4] This was achieved using the chemical reagent 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent.[4][5]

The underlying principle involves a two-step process:

-

N-terminal Labeling: The free α-amino group of the N-terminal amino acid reacts with FDNB under mildly alkaline conditions to form a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[4] This reaction is a nucleophilic aromatic substitution, where the amino group acts as the nucleophile, attacking the carbon atom of the benzene (B151609) ring that is bonded to the highly electronegative fluorine atom.[6]

-

Hydrolysis and Identification: The resulting DNP-protein is then subjected to complete acid hydrolysis, which cleaves all the peptide bonds. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[7] Consequently, the N-terminal residue is recovered as a DNP-amino acid, while all other amino acids are released in their free, unmodified form. The yellow DNP-amino acid can then be separated and identified, typically by chromatography.[4]

A significant limitation of this method is its destructive nature; only the N-terminal amino acid is identified, while the rest of the polypeptide chain is destroyed during hydrolysis.[1] To sequence an entire protein, Sanger devised a strategy of partial hydrolysis to generate a series of overlapping peptide fragments. By determining the N-terminal amino acid of each fragment and analyzing the amino acid composition of smaller fragments, the complete sequence could be painstakingly pieced together.[1][8]

Experimental Protocols

The sequencing of bovine insulin, a protein composed of two polypeptide chains (A-chain of 21 amino acids and B-chain of 30 amino acids) linked by disulfide bonds, was a testament to the meticulous and systematic application of these principles.[1] The following sections provide detailed methodologies for the key experiments involved.

Separation of Insulin Chains

The first step was to separate the A and B chains of insulin by cleaving the disulfide bonds.

Protocol: Performic Acid Oxidation of Insulin [9][10]

-

Preparation of Performic Acid: Prepare performic acid by mixing 9.5 mL of formic acid (98-100%) with 0.5 mL of hydrogen peroxide (30%). Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid. Cool the reagent to 0°C before use.

-

Oxidation Reaction: Dissolve the insulin sample in formic acid at 0°C. Add the pre-cooled performic acid to the insulin solution. The reaction is typically carried out for 2-3 hours at 0°C.

-

Termination and Precipitation: Dilute the reaction mixture with a large volume of ice-cold water to stop the reaction. The oxidized A and B chains will precipitate out of the solution.

-

Isolation of Chains: The precipitated chains can be separated by fractional precipitation or by ion-exchange chromatography. Sanger originally used precipitation at different pH values to separate the two chains.

N-Terminal Amino Acid Analysis

This protocol details the labeling of the N-terminal amino acid with Sanger's reagent and its subsequent identification.

Protocol: N-Terminal Analysis using FDNB [4][11]

-

Labeling Reaction:

-

Dissolve the protein or peptide sample (e.g., 0.5 g of insulin) and an equal weight of sodium bicarbonate in water (e.g., 5 mL).[11]

-

Prepare a solution of FDNB in ethanol (B145695) (e.g., 0.5 mL of FDNB in 10 mL of ethanol).[11]

-

Mix the two solutions and stir gently for approximately 2 hours at room temperature.[11] The DNP-protein will precipitate as a yellow powder.

-

Wash the precipitate with water, ethanol, and finally ether, then air-dry.[11]

-

-

Acid Hydrolysis:

-

Extraction of DNP-Amino Acid:

-

After cooling, extract the hydrolysate three times with ether.[11] The ether-soluble DNP-amino acids will move into the ether phase. The aqueous phase will contain free amino acids and any ether-insoluble DNP derivatives (e.g., DNP-arginine, DNP-histidine, and ε-DNP-lysine).[11]

-

Dry the combined ether extracts.

-

-

Chromatographic Identification:

-

Dissolve the dried ether extract in a small volume of a suitable solvent.

-

Identify the DNP-amino acid by paper chromatography or silica (B1680970) gel column chromatography by comparing its migration with that of known DNP-amino acid standards.

-

Generation of Overlapping Peptides

To determine the internal sequence, the separated A and B chains were broken down into smaller, overlapping fragments using both partial acid hydrolysis and enzymatic digestion.

Protocol: Partial Acid Hydrolysis [12]

-

Dissolve the purified polypeptide chain in concentrated hydrochloric acid.

-

Heat the solution under controlled conditions of time and temperature (e.g., 100-110°C for a shorter duration than complete hydrolysis). The exact conditions were varied to generate different sets of fragments.

-

Terminate the reaction by cooling and removing the acid, typically by evaporation under vacuum.

-

The resulting mixture of peptides is then ready for fractionation.

Protocol: Enzymatic Digestion [1][8]

-

Dissolve the purified polypeptide chain in a buffer solution appropriate for the chosen enzyme (e.g., ammonium (B1175870) bicarbonate buffer for trypsin).

-

Add the proteolytic enzyme (e.g., trypsin or chymotrypsin) to the solution. The enzyme-to-substrate ratio was carefully controlled to achieve partial digestion.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

-

Stop the digestion at various time points by either boiling the solution or by adding an inhibitor specific for the enzyme.

-

The resulting peptide mixture is then separated.

Fractionation of Peptides and DNP-Amino Acids

The complex mixtures of peptides and DNP-amino acids were meticulously separated using a combination of paper chromatography and electrophoresis.

Protocol: Paper Chromatography of DNP-Amino Acids and Peptides [13]

-

Sample Application: Apply a small spot of the sample mixture onto a line drawn with a pencil near the bottom of a sheet of filter paper (e.g., Whatman No. 1).

-

Chromatography:

-

First Dimension: Place the paper in a chromatography tank containing a specific solvent system (e.g., n-butanol-acetic acid-water). The solvent moves up the paper by capillary action, separating the components based on their partition coefficients between the stationary phase (cellulose-bound water) and the mobile phase (organic solvent).

-

Second Dimension: After the first run, dry the paper, rotate it 90 degrees, and place it in a different solvent system (e.g., phenol-water-ammonia). This further separates components that may not have resolved in the first dimension.

-

-

Visualization:

-

DNP-amino acids and DNP-peptides are visible as yellow spots.

-

Unlabeled peptides can be visualized by spraying the chromatogram with a ninhydrin (B49086) solution and heating, which produces purple spots.

-

-

Elution and Analysis: The separated spots can be cut out, and the compounds eluted with a suitable solvent for further analysis, such as N-terminal determination or complete acid hydrolysis to determine amino acid composition.

Data Presentation

Table 1: Key Properties of Insulin Chains

| Property | A-Chain | B-Chain |

| Number of Amino Acids | 21 | 30 |

| N-Terminal Amino Acid | Glycine | Phenylalanine |

| C-Terminal Amino Acid | Asparagine | Alanine |

Table 2: Representative Rf Values of DNP-Amino Acids in Different Solvent Systems

Note: The following Rf values are illustrative and can vary depending on the exact experimental conditions (paper type, temperature, solvent saturation). Comprehensive tables from Sanger's original work are not available in a consolidated format.

| DNP-Amino Acid | n-Butanol-Acetic Acid-Water | Phenol-Water-Ammonia |

| DNP-Alanine | ~0.55 | ~0.60 |

| DNP-Glycine | ~0.40 | ~0.45 |

| DNP-Valine | ~0.75 | ~0.80 |

| DNP-Leucine | ~0.85 | ~0.90 |

| DNP-Phenylalanine | ~0.80 | ~0.85 |

| DNP-Proline | ~0.70 | ~0.75 |

| DNP-Aspartic Acid | ~0.20 | ~0.15 |

| DNP-Glutamic Acid | ~0.25 | ~0.20 |

| Di-DNP-Lysine | ~0.15 | ~0.10 |

Experimental Workflow and Logical Relationships

The overall workflow of Sanger's protein sequencing method is a complex, iterative process. The following diagram, generated using the DOT language, illustrates the logical relationships between the key experimental steps.

Conclusion

The successful sequencing of insulin by Frederick Sanger was a watershed moment in the history of science. It not only revealed the precise chemical structure of a protein for the first time but also established the fundamental principle that proteins are linear polymers with a specific, genetically encoded sequence. The methods developed by Sanger and his team, though laborious by modern standards, were a triumph of chemical ingenuity and perseverance. This technical guide has provided a detailed overview of the core principles, experimental protocols, and logical workflow of the Sanger method. By understanding the foundations upon which modern proteomics is built, researchers and scientists can better appreciate the remarkable progress that has been made in our ability to decipher the language of life.

References

- 1. Degradation of insulin by trypsin and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. High-throughput method for on-target performic acid oxidation of MALDI-deposited samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The action of chymotrypsin and trypsin on insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. Oxidation of insulin by performic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial acid hydrolysis | biochemistry | Britannica [britannica.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. ehu.eus [ehu.eus]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution in FDNB Reactions with Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, and peptides. This reaction is a cornerstone technique for the determination of N-terminal amino acids, a critical step in protein sequencing and characterization. This document details the underlying chemical principles, provides structured data on reaction parameters, outlines detailed experimental protocols, and illustrates key processes through diagrams.

Core Principles: The Chemistry of the Sanger Reaction

The reaction of FDNB with the free amino group of a peptide is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom, although a poor leaving group in SN2 reactions, is an effective leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electronegativity of the fluorine.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in a stable 2,4-dinitrophenyl (DNP) derivative of the peptide. This DNP-peptide is characteristically yellow.

Following the labeling reaction, the peptide is subjected to acid hydrolysis, which cleaves all the peptide bonds. The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal residue is recovered as a DNP-amino acid, which can then be identified, typically by chromatography.

Quantitative Data on Reaction Parameters

The efficiency of the FDNB reaction is influenced by several factors, including pH, temperature, and the specific amino acid residue. While comprehensive tabular data across all amino acids is sparse in historical literature, the following tables summarize key quantitative aspects.

Reaction Kinetics

The reaction of FDNB with the α-amino group of amino acids is a second-order reaction. The rate is dependent on the concentration of both FDNB and the unprotonated form of the amino group.

| Amino Acid | Second-Order Rate Coefficient (k) at 30°C, pH 9.2 (M⁻¹s⁻¹) |

| Glycine | 0.0817 |

Note: This data is for the reaction with the amino acid anion. The overall rate is pH-dependent due to the protonation equilibrium of the amino group.

Influence of pH

The reaction rate is highly dependent on the pH of the medium. The nucleophilic α-amino group must be in its unprotonated form to react with FDNB. Therefore, the reaction is typically carried out under mildly alkaline conditions.

| pH | Apparent Second-Order Rate Coefficient for Glycine with FDNB (M⁻¹s⁻¹) |

| 7.3 | ~0.001 |

| 8.0 | ~0.01 |

| 9.0 | ~0.06 |

| 10.0 | ~0.1 |

| 11.0 | ~0.12 |

| 12.0 | ~0.12 |

| 13.0 | ~0.1 |

Note: At very high pH values (above 11), side reactions such as the hydrolysis of FDNB to 2,4-dinitrophenol (B41442) and decomposition of the DNP-amino acid can occur, leading to a decrease in the apparent rate and yield.

Chromatographic Separation of DNP-Amino Acids

The identification of the N-terminal DNP-amino acid is achieved by chromatography. The retention factor (Rf) is a key parameter in paper and thin-layer chromatography.

Table of Rf Values of DNP-Amino Acids in Different Solvent Systems for Paper Chromatography

| DNP-Amino Acid | Toluene-Pyridine-2-chloroethanol-0.8N NH₄OH (10:3:6:6) | n-Butanol-Acetic Acid-Water (4:1:5) |

| DNP-Alanine | 0.58 | 0.60 |

| DNP-Glycine | 0.44 | 0.45 |

| DNP-Valine | 0.78 | 0.78 |

| DNP-Leucine | 0.86 | 0.85 |

| DNP-Isoleucine | 0.86 | 0.85 |

| DNP-Proline | 0.75 | - |

| DNP-Phenylalanine | 0.85 | 0.88 |

| DNP-Tryptophan | 0.82 | 0.86 |

| DNP-Methionine | 0.79 | 0.80 |

| DNP-Serine | 0.30 | 0.35 |

| DNP-Threonine | 0.40 | 0.48 |

| DNP-Aspartic Acid | 0.25 | 0.28 |

| DNP-Glutamic Acid | 0.30 | 0.33 |

| Di-DNP-Lysine | 0.80 | 0.75 |

| Di-DNP-Tyrosine | 0.75 | 0.70 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the N-terminal analysis of peptides using FDNB.

Protocol 1: Dinitrophenylation of a Peptide

This protocol describes the labeling of the N-terminal amino acid of a peptide with FDNB.

Materials:

-

Peptide sample

-

This compound (FDNB) solution (e.g., 2% v/v in ethanol)

-

Sodium bicarbonate solution (e.g., 0.1 M, pH ~8.5) or another suitable buffer

-

Diethyl ether

-

Water (deionized)

-

Test tubes or reaction vials

Procedure:

-

Dissolve the peptide sample in the sodium bicarbonate solution in a reaction vial. A typical concentration is 1-5 mg of peptide per mL of buffer.

-

Add a two- to three-fold molar excess of the FDNB solution in ethanol to the peptide solution.

-

Incubate the reaction mixture at a controlled temperature, for example, 40°C for 1-2 hours, or at room temperature for a longer duration (e.g., 4 hours to overnight). The reaction vessel should be protected from light to prevent photodecomposition of the DNP derivatives.[1]

-

After the reaction is complete, acidify the solution with a small amount of dilute HCl to a pH of approximately 3. This will precipitate the DNP-peptide.

-

Extract the unreacted FDNB with diethyl ether. Perform the extraction three times, discarding the ether layer each time. The DNP-peptide will remain in the aqueous layer.

-

The aqueous solution containing the DNP-peptide can be lyophilized or used directly for the next step of hydrolysis.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

This protocol outlines the cleavage of the peptide bonds of the DNP-peptide to release the DNP-amino acid.

Materials:

-

DNP-peptide sample (from Protocol 1)

-

Constant-boiling hydrochloric acid (6 M HCl)

-

Vacuum hydrolysis tubes

-

Heating block or oven capable of maintaining 110°C

-

Vacuum pump

Procedure:

-

Place the dried DNP-peptide sample into a vacuum hydrolysis tube.

-

Add 200-500 µL of 6 M HCl to the tube.

-

Seal the tube under vacuum.

-

Place the sealed tube in a heating block or oven at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence and should be determined empirically if necessary.[2]

-

After hydrolysis, cool the tube to room temperature.

-

Open the tube carefully and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Identification of the DNP-Amino Acid by Thin-Layer Chromatography (TLC)

This protocol describes the separation and identification of the DNP-amino acid from the hydrolysate.

Materials:

-

Dried hydrolysate containing the DNP-amino acid

-

Standard DNP-amino acid solutions

-

Silica (B1680970) gel TLC plates

-

Developing chamber

-

Solvent system (e.g., chloroform-methanol-acetic acid, 95:5:1 v/v/v or n-butanol-acetic acid-water, 4:1:5 v/v/v)

-

UV lamp for visualization

Procedure:

-

Dissolve the dried hydrolysate in a small volume of a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

On a silica gel TLC plate, draw a faint pencil line about 1.5 cm from the bottom.

-

Carefully spot the dissolved hydrolysate and the standard DNP-amino acid solutions onto the starting line.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the yellow spots of the DNP-amino acids. The spots can be enhanced under a UV lamp.

-

Calculate the R

fvalue for each spot (Rf= distance traveled by the spot / distance traveled by the solvent front). -

Identify the N-terminal DNP-amino acid by comparing the R

fvalue of the unknown spot with those of the standard DNP-amino acids.

Mandatory Visualizations

Reaction Mechanism

References

A Comprehensive Technical Guide to the Solubility of 1-Fluoro-2,4-dinitrobenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Topic: Solubility of this compound

This compound is a pivotal reagent in biochemistry, primarily employed for the N-terminal sequencing of proteins and peptides.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in the solvents used for reactions, purification, and analysis. Understanding the solubility of FDNB is crucial for designing experiments, ensuring homogenous reaction conditions, and developing robust analytical methods.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of solvents, which can be attributed to the molecule's polar nitro groups and the relatively nonpolar benzene (B151609) ring. The following table summarizes the available quantitative and qualitative solubility data for FDNB in common laboratory solvents.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |

| Aqueous | Water | H₂O | 0.4 g/L[3][4] | 25 |

| 0.0086 M[5] | 15 | |||

| Halogenated | Chloroform | CHCl₃ | 100 g/L (0.1 g/mL)[3][6] | Not Specified |

| 100 mg/mL[5] | Not Specified | |||

| Alcohols | Ethanol | C₂H₅OH | Soluble[7][8] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Soluble[4][5][9] | Not Specified | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[4][5][9] | Not Specified |

| Ketones | Acetone | C₃H₆O | Soluble[7][8] | Not Specified |

| Aromatics | Benzene | C₆H₆ | Soluble[4][5][9] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using established laboratory methods. The following protocols describe the equilibrium shake-flask method for sample preparation, followed by a UV-Vis spectrophotometric method for concentration determination.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[10]

Objective: To prepare a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, chloroform)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11][12]

-